1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea
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Description
1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.359. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Applications
The chemical structure of 1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is related to a variety of research areas, including the synthesis of complex organic molecules and the exploration of their potential applications. For instance, studies on urea derivatives and their reactions under different conditions have highlighted their significance in creating novel compounds with potential applications in materials science, pharmaceuticals, and biological systems.
One research avenue involves the cocondensation of urea with methylolphenols under acidic conditions, leading to the formation of various benzylurea derivatives. These reactions play a crucial role in the development of polymers and copolymers with unique properties, applicable in diverse fields ranging from industrial manufacturing to biomedical engineering (Tomita & Hse, 1992).
Radiopharmaceutical Synthesis
The synthesis and characterization of radiolabeled compounds, such as those incorporating [18F]fluorobenzyl groups, are vital for the development of diagnostic and therapeutic agents in nuclear medicine. These compounds are used in positron emission tomography (PET) imaging to study various biological processes, diseases, and the pharmacokinetics of drugs in vivo. The efficient synthesis of such radiolabeled compounds, including the detailed methodology and optimization of yields, is essential for advancing radiopharmaceutical science (Mäding et al., 2006).
Crystallography and Material Science
Crystal structure analysis of urea derivatives, such as 1-(benzyloxy)urea, provides deep insights into their molecular configurations, intermolecular interactions, and potential applications in material science. Understanding these structural details is crucial for designing materials with desired properties, including those used in electronics, photonics, and as active components in various chemical sensors and devices. The detailed study of crystal structures can reveal the potential of urea derivatives in forming the basis of new materials with innovative applications (Mai et al., 2009).
Photolabile Compounds and Enzyme Studies
The development of photolabile derivatives of urea opens up new avenues for studying biological systems and developing novel therapeutic strategies. These compounds can be designed to release active molecules upon exposure to light, providing a controlled method to study the timing and localization of biological processes. Such studies are essential for understanding enzyme mechanisms, signaling pathways, and the development of light-activated therapies (Wieboldt et al., 2002).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWTADLDAIPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.